molecular formula C17H11F2N5S B2880317 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-39-3

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2880317
CAS No.: 863460-39-3
M. Wt: 355.37
InChI Key: JGJLXKHTIBMFQQ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorophenylhydrazine and 3-fluorobenzyl isothiocyanate under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate product with a suitable thiol reagent, such as 3-fluorobenzyl mercaptan, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced fluorophenyl derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and sulfanyl groups play a crucial role in its binding affinity and specificity. The triazolopyrimidine core may interact with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-(4-chlorophenyl)-7-{[(3-chlorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-(4-bromophenyl)-7-{[(3-bromophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5S/c18-12-4-6-14(7-5-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-2-1-3-13(19)8-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJLXKHTIBMFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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